

(Dibutylamino)acetonitrile chemical structure and properties

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Compound of Interest

Compound Name: (Dibutylamino)acetonitrile

Cat. No.: B101715

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An In-depth Technical Guide to (Dibutylamino)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Dibutylamino)acetonitrile, a tertiary aminonitrile, holds potential as a versatile building block in organic synthesis and drug discovery. Its structure, featuring a nitrile group and a dibutylamino moiety, offers multiple reactive sites for the construction of more complex molecules, including nitrogen-containing heterocycles and potential pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed, plausible experimental protocol for the synthesis of **(Dibutylamino)acetonitrile**. Due to a scarcity of published experimental data for this specific compound, some properties are predicted or extrapolated from analogous compounds.

Chemical Structure and Properties

The chemical structure of **(Dibutylamino)acetonitrile** consists of a central acetonitrile core with two butyl groups attached to the nitrogen atom of the amino group.

Identifier and Molecular Information

Property	Value
IUPAC Name	2-(Dibutylamino)acetonitrile
CAS Number	18071-38-0[1]
Molecular Formula	C ₁₀ H ₂₀ N ₂ [1]
Molecular Weight	168.28 g/mol [1]
Canonical SMILES	CCCCN(CCCC)CC#N
InChI	InChI=1S/C10H20N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-6,8-10H2,1-2H3

Physicochemical Properties

Experimental data for the physicochemical properties of **(Dibutylamino)acetonitrile** are not readily available in the scientific literature. The following table includes predicted values and data from structurally related compounds for estimation purposes.

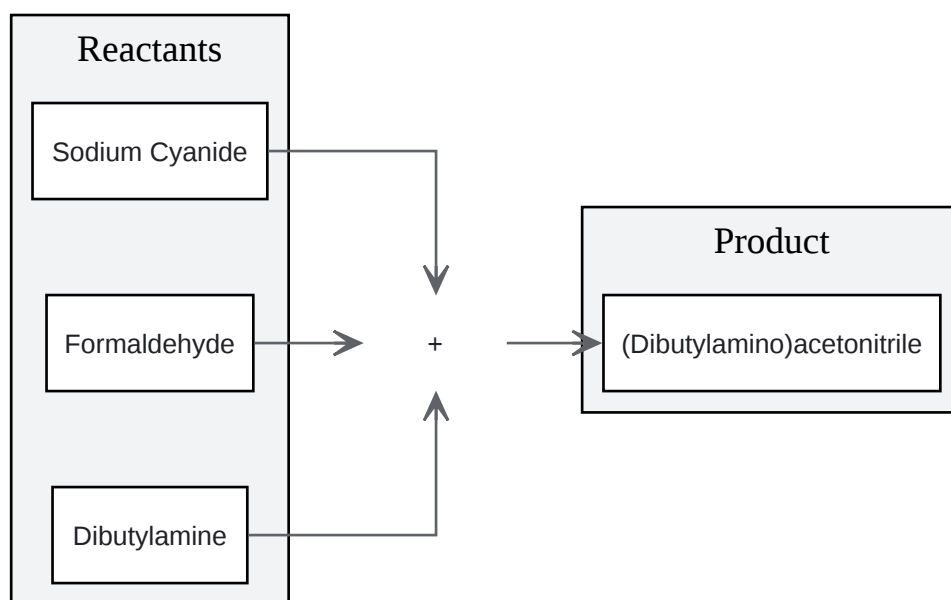
Property	Value	Source
Predicted XlogP	2.6	PubChem[2]
Predicted log Pow	-0.54 (at 25 °C)	Sigma-Aldrich SDS
Boiling Point	No experimental data available. (For analogous (n-Butylamino)acetonitrile: 85 °C at 9 mm Hg)	ChemicalBook[3]
Melting Point	No experimental data available.	
Density	No experimental data available. (For analogous (n-Butylamino)acetonitrile: 0.891 g/mL at 25 °C)	ChemicalBook[3]
Solubility	Expected to be soluble in organic solvents.	
Refractive Index	No experimental data available. (For analogous (n-Butylamino)acetonitrile: n _{20/D} 1.434)	ChemicalBook[3]

Experimental Protocols

Synthesis of (Dibutylamino)acetonitrile via Strecker Reaction

The most plausible synthetic route to **(Dibutylamino)acetonitrile** is a variation of the Strecker synthesis, a well-established method for preparing α -aminonitriles. This one-pot, three-component reaction involves the condensation of an amine (dibutylamine), an aldehyde (formaldehyde), and a cyanide source (e.g., sodium cyanide).

Reaction Scheme:



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Caption: Synthesis of **(Dibutylamino)acetonitrile**.

Materials and Equipment:

- Dibutylamine
- Formaldehyde (37% aqueous solution)
- Sodium cyanide (NaCN)
- Hydrochloric acid (HCl), concentrated
- Diethyl ether
- Sodium sulfate (Na₂SO₄), anhydrous
- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Ice bath

- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.
- **Amine and Acid:** To the flask, add dibutylamine (1 mole equivalent) and an equimolar amount of concentrated hydrochloric acid, diluted with water. Stir the mixture until the dibutylamine salt is fully dissolved.
- **Addition of Formaldehyde:** Slowly add an aqueous solution of formaldehyde (1 mole equivalent) to the stirred solution of the dibutylamine salt from the dropping funnel. Maintain the temperature below 10 °C during the addition.
- **Addition of Cyanide:** In a separate beaker, dissolve sodium cyanide (1 mole equivalent) in a minimal amount of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. Slowly add the sodium cyanide solution to the reaction mixture, ensuring the temperature remains below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.
- **Work-up:** Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
- **Drying and Evaporation:** Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation to yield pure **(Dibutylamino)acetonitrile**.

Characterization

Due to the lack of experimental spectroscopic data, the following are predicted characteristic signals for **(Dibutylamino)acetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR:
 - A triplet corresponding to the methyl protons ($-\text{CH}_3$) of the butyl groups.
 - Multiplets for the methylene protons ($-\text{CH}_2-$) of the butyl groups.
 - A singlet for the methylene protons adjacent to the nitrile group ($-\text{CH}_2\text{CN}$).
 - A triplet for the methylene protons adjacent to the nitrogen atom ($-\text{N}-\text{CH}_2-$).
- ^{13}C NMR:
 - A signal for the nitrile carbon ($-\text{C}\equiv\text{N}$).
 - Signals for the carbons of the butyl groups.
 - A signal for the methylene carbon adjacent to the nitrile group.
 - A signal for the methylene carbons adjacent to the nitrogen atom.

Infrared (IR) Spectroscopy:

- A sharp, medium-intensity absorption band around $2240\text{--}2260\text{ cm}^{-1}$ characteristic of the $\text{C}\equiv\text{N}$ stretch of a nitrile.[4]
- C-H stretching vibrations from the butyl groups in the region of $2850\text{--}2960\text{ cm}^{-1}$.
- C-N stretching vibrations in the fingerprint region. As a tertiary amine, it will lack the characteristic N-H stretching bands.[5]

Mass Spectrometry (MS):

- The mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 168$.
- Fragmentation patterns would likely involve the loss of butyl groups and other characteristic fragments.

Safety and Handling

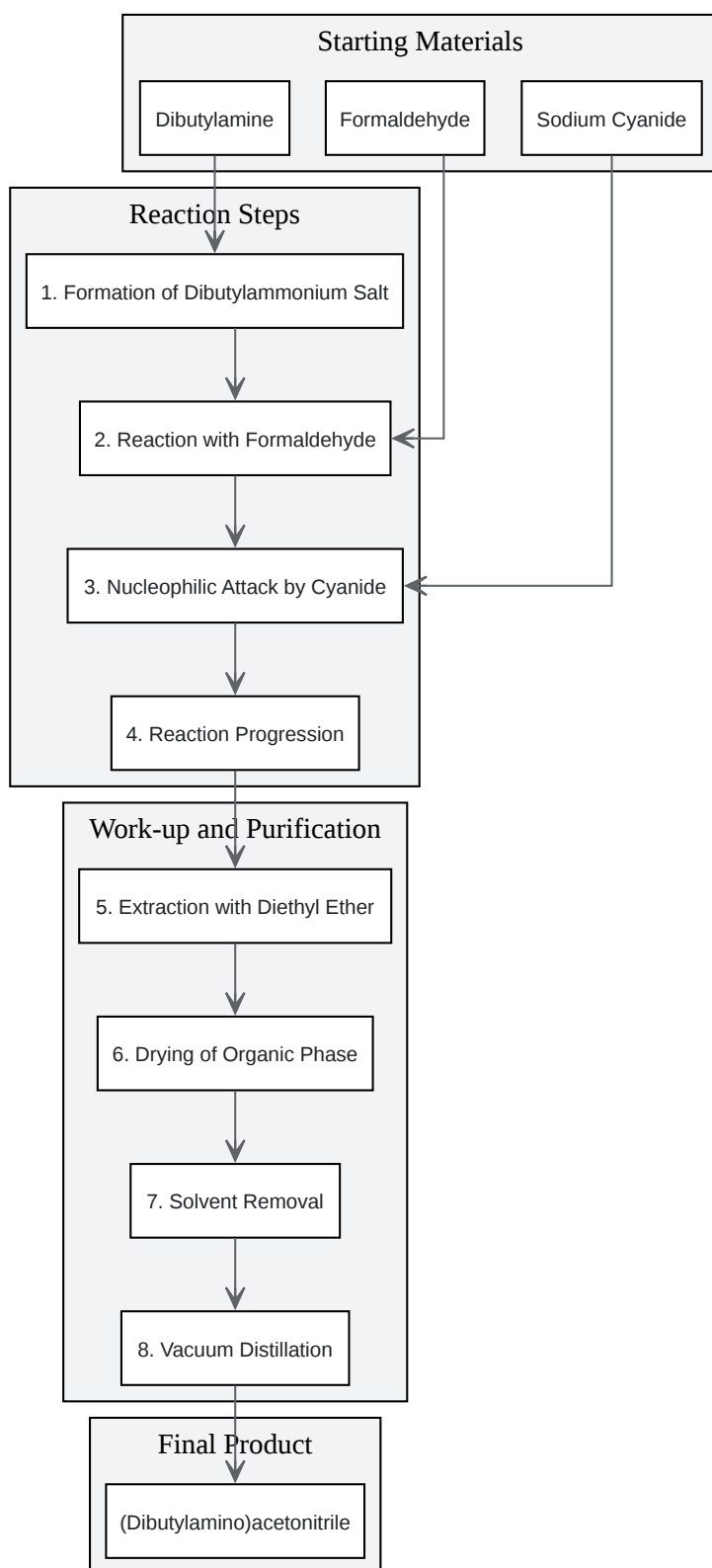
(Dibutylamino)acetonitrile is expected to be a hazardous chemical. A safety data sheet for a related compound indicates that it may be a flammable liquid and harmful if swallowed, in contact with skin, or if inhaled. It may also cause serious eye irritation.

Precautions:

- Handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.
- Keep away from heat, sparks, and open flames.
- Ground and bond containers and receiving equipment to prevent static discharge.
- Avoid breathing vapors or mist.
- Wash hands thoroughly after handling.

Logical Relationships in Synthesis

The synthesis of **(Dibutylamino)acetonitrile** is a step-wise process that can be visualized as a logical workflow.



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Caption: Experimental workflow for the synthesis.

Conclusion

(Dibutylamino)acetonitrile is a chemical compound with significant potential in synthetic chemistry. While experimental data on its properties are limited, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from analogous structures. Researchers and drug development professionals are encouraged to use the provided information as a starting point for their work, with the understanding that further experimental validation is necessary. The outlined safety precautions should be strictly adhered to when handling this compound and its reagents.

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